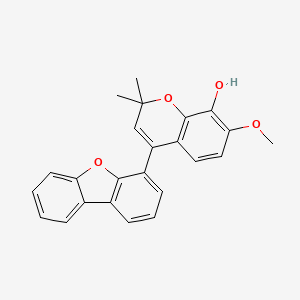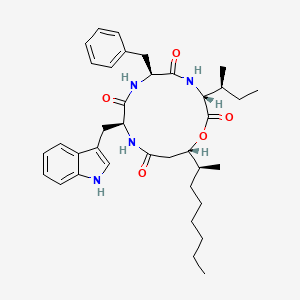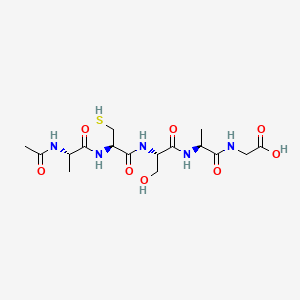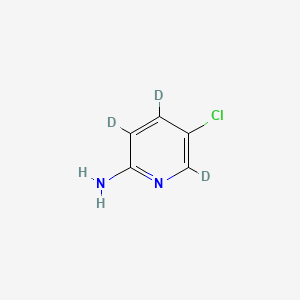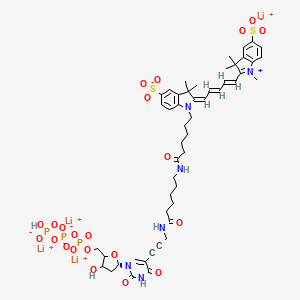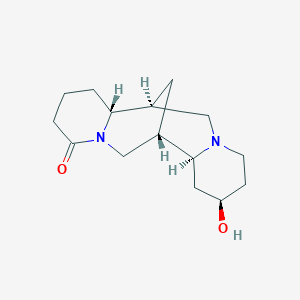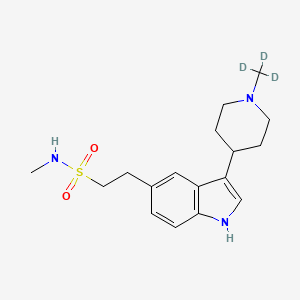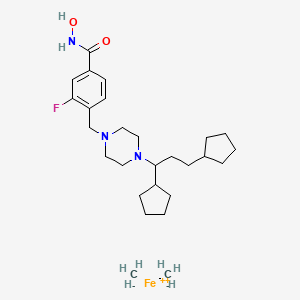
Hdac6-IN-15
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hdac6-IN-15 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme that plays a crucial role in the regulation of various cellular processes, including gene expression, cell cycle progression, and apoptosis. HDAC6 is predominantly found in the cytoplasm and is involved in the deacetylation of non-histone proteins such as α-tubulin and heat shock protein 90 (HSP90). Inhibition of HDAC6 has shown potential therapeutic benefits in treating cancer, neurodegenerative diseases, and inflammatory conditions .
Méthodes De Préparation
The synthesis of Hdac6-IN-15 typically involves the preparation of benzohydroxamates, which are known for their selective inhibition of HDAC6. The synthetic route includes the following steps:
Preparation of Benzohydroxamate Core: The core structure is synthesized through a series of reactions involving the condensation of benzoyl chloride with hydroxylamine hydrochloride under basic conditions.
Functionalization: The benzohydroxamate core is then functionalized with various substituents to enhance its selectivity and potency towards HDAC6. This step may involve reactions such as alkylation, acylation, or sulfonation.
Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity
Analyse Des Réactions Chimiques
Hdac6-IN-15 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: Various substitution reactions can be performed on this compound to introduce different functional groups, potentially altering its selectivity and potency.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and formation of degradation products
Applications De Recherche Scientifique
Hdac6-IN-15 has a wide range of scientific research applications, including:
Cancer Research: this compound has shown potential in inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. .
Neurodegenerative Diseases: The compound has neuroprotective effects and can promote neuronal differentiation, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Inflammatory Conditions: This compound can modulate immune responses and reduce inflammation, making it useful in treating inflammatory diseases.
Epigenetic Research: As an HDAC6 inhibitor, this compound is valuable in studying the role of histone deacetylation in gene expression and epigenetic regulation.
Mécanisme D'action
Hdac6-IN-15 exerts its effects by selectively inhibiting the activity of HDAC6. HDAC6 is responsible for the deacetylation of non-histone proteins, including α-tubulin and HSP90. By inhibiting HDAC6, this compound increases the acetylation levels of these proteins, leading to the disruption of microtubule dynamics and protein stability. This results in the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion. The compound also modulates immune responses and reduces inflammation by affecting the acetylation status of key regulatory proteins .
Comparaison Avec Des Composés Similaires
Hdac6-IN-15 is unique in its high selectivity and potency towards HDAC6 compared to other HDAC inhibitors. Similar compounds include:
Ricolinostat: A selective HDAC6 inhibitor with potential anticancer and anti-inflammatory effects.
Tubastatin A: Another selective HDAC6 inhibitor known for its neuroprotective properties.
ACY-1215: A selective HDAC6 inhibitor that has shown efficacy in treating multiple myeloma and other cancers .
This compound stands out due to its unique chemical structure and enhanced selectivity, making it a valuable tool in both research and therapeutic applications.
Propriétés
Formule moléculaire |
C27H44FFeN3O2 |
|---|---|
Poids moléculaire |
517.5 g/mol |
Nom IUPAC |
carbanide;4-[[4-(1,3-dicyclopentylpropyl)piperazin-1-yl]methyl]-3-fluoro-N-hydroxybenzamide;iron(2+) |
InChI |
InChI=1S/C25H38FN3O2.2CH3.Fe/c26-23-17-21(25(30)27-31)10-11-22(23)18-28-13-15-29(16-14-28)24(20-7-3-4-8-20)12-9-19-5-1-2-6-19;;;/h10-11,17,19-20,24,31H,1-9,12-16,18H2,(H,27,30);2*1H3;/q;2*-1;+2 |
Clé InChI |
VSGFJJSUEWUKQI-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].[CH3-].C1CCC(C1)CCC(C2CCCC2)N3CCN(CC3)CC4=C(C=C(C=C4)C(=O)NO)F.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


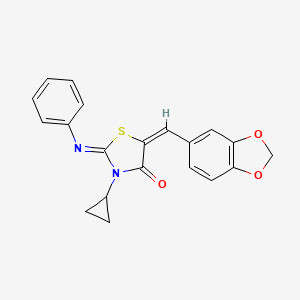
![(2Z,5Z)-3-(1H-benzimidazol-4-ylmethyl)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B15139074.png)
![(2S)-2-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B15139084.png)

![tert-butyl N-[6-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B15139098.png)

